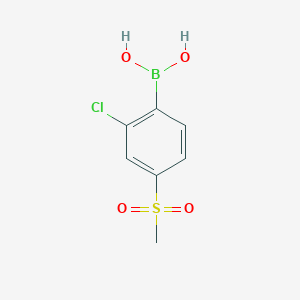

(2-Chloro-4-methanesulfonylphenyl)boronicacid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-Chloro-4-methanesulfonylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a chlorine atom and a methanesulfonyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-methanesulfonylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is generally carried out under mild conditions, making it suitable for a wide range of functional groups.

Industrial Production Methods: Industrial production of (2-Chloro-4-methanesulfonylphenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced technologies are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-4-methanesulfonylphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium acetate, used to facilitate the transmetalation step in coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Scientific Research Applications

(2-Chloro-4-methanesulfonylphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chloro-4-methanesulfonylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.

Comparison with Similar Compounds

- 4-(Methanesulfonyl)phenylboronic acid

- 4-(Trifluoromethyl)phenylboronic acid

- 4-Methoxyphenylboronic acid

Comparison: (2-Chloro-4-methanesulfonylphenyl)boronic acid is unique due to the presence of both a chlorine atom and a methanesulfonyl group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .

Biological Activity

(2-Chloro-4-methanesulfonylphenyl)boronic acid is a compound of growing interest in medicinal chemistry, particularly due to its potential applications in cancer therapy and other biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of (2-Chloro-4-methanesulfonylphenyl)boronic acid can be attributed to its ability to interact with various biological targets. Notably, boronic acids are known to act as inhibitors of proteasome and tyrosine kinases, which are crucial in cancer cell proliferation and survival.

- Proteasome Inhibition : Boronic acids, including this compound, have been shown to inhibit the proteasome, leading to the accumulation of pro-apoptotic factors within cancer cells. This mechanism is similar to that observed with bortezomib, a well-known proteasome inhibitor used in multiple myeloma treatment .

- Tyrosine Kinase Inhibition : The compound has also demonstrated activity as a tyrosine kinase inhibitor, potentially disrupting signaling pathways critical for tumor growth and metastasis .

- Antiproliferative Activity : Studies indicate that derivatives of boronic acids exhibit antiproliferative effects against various cancer cell lines, including LAPC-4 and PC-3. The presence of the methanesulfonyl group enhances selectivity and potency against these lines compared to non-cancerous cells .

Structure-Activity Relationships (SAR)

The structural features of (2-Chloro-4-methanesulfonylphenyl)boronic acid play a significant role in its biological activity. Key observations include:

- Chlorine Substitution : The position and nature of halogen substituents significantly influence the compound's activity. For instance, moving chlorine to different positions on the phenyl ring can enhance or diminish activity against specific cancer cell lines .

- Boronic Acid Functionality : The boronic acid moiety serves as an isostere for carboxylic acids or phenolic hydroxyls, allowing for similar binding interactions with biological targets while offering unique reactivity profiles .

Case Studies and Research Findings

Several studies have investigated the biological activity of (2-Chloro-4-methanesulfonylphenyl)boronic acid and related compounds:

- In Vitro Studies : A series of synthesized compounds were tested against human cancer cell lines. Results indicated that modifications in substituents led to varying degrees of cytotoxicity, with certain derivatives showing enhanced potency against prostate cancer cells .

- Molecular Docking Experiments : In silico studies revealed potential binding interactions between (2-Chloro-4-methanesulfonylphenyl)boronic acid and key residues in target proteins such as androgen receptors. These findings suggest that the compound may effectively disrupt receptor-mediated signaling pathways involved in cancer progression .

- Comparative Analysis : A comparative study highlighted that while some derivatives exhibited significant activity against cancer cells, others showed limited effects, underscoring the importance of precise structural modifications for optimizing therapeutic efficacy .

Summary Table of Biological Activities

Properties

Molecular Formula |

C7H8BClO4S |

|---|---|

Molecular Weight |

234.47 g/mol |

IUPAC Name |

(2-chloro-4-methylsulfonylphenyl)boronic acid |

InChI |

InChI=1S/C7H8BClO4S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,1H3 |

InChI Key |

IDMDXGFABYBAMW-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=C(C=C1)S(=O)(=O)C)Cl)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.